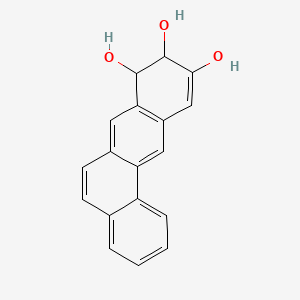
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure of fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of benz(a)anthracene followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can further hydrogenate the compound, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to mutations. This intercalation is facilitated by the planar structure of the compound, allowing it to fit snugly between the DNA bases.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Benz(a)anthracene-7,12-dione: An oxidized form with quinone groups.
Uniqueness
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is unique due to its specific hydroxylation pattern and reduced state, which confer distinct chemical and biological properties
Properties
CAS No. |
79146-81-9 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
8,9-dihydrobenzo[b]phenanthrene-8,9,10-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-12-8-14-11(7-15(12)17(20)18(16)21)6-5-10-3-1-2-4-13(10)14/h1-9,17-21H |
InChI Key |
XPOMAGCFSJYBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C(C(C4O)O)O)C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















